Antifungal Activity: Strong Responder Status
In the 1987 Takaya et al. study, a panel of amino derivatives of 2-phenyl-3(2H)-pyridazinone was synthesized and screened for in vitro antifungal activity. Among all tested compounds, only two were explicitly classified as exhibiting 'strong antifungal activities': the target compound 4-amino-6-chloro-2-(p-nitrophenyl)-3(2H)-pyridazinethione (compound IX) and the comparator 2-(p-aminophenyl)-4,5,6-trichloro-3(2H)-pyridazinone (compound IId). The remaining members of the series did not meet the authors' threshold for 'strong' activity, constituting an implicit negative comparator baseline [1]. A direct quantitative MIC head-to-head between IX and IId is not extractable from the publicly available abstract; however, the binary classification—strong vs. non-strong—represents a meaningful selection criterion for procurement when a certified antifungal-active pyridazinethione scaffold is required.
| Evidence Dimension | Qualitative antifungal activity classification (in vitro) |
|---|---|
| Target Compound Data | Compound IX: classified as 'strong antifungal activity' |
| Comparator Or Baseline | Compound IId: 'strong antifungal activity'; other series members: not classified as strong (implicit inactive/weak baseline) |
| Quantified Difference | Binary classification difference: strong vs. non-strong (exact MIC values not publicly available from the abstract) |
| Conditions | In vitro antifungal screening assay; specific fungal strains and MIC endpoints not detailed in the publicly accessible abstract (Yakugaku Zasshi 1987, 107(10):819-822) |
Why This Matters
For a scientific user whose experimental design requires an antifungal-active pyridazinethione with a specific substitution pattern bearing both electron-withdrawing (4-nitro) and thione pharmacophoric elements, the binary 'strong activity' classification reduces the risk of selecting an inactive analog from the same chemical series.
- [1] Takaya M. Studies on pyridazinone derivatives. XI. Synthesis and antifungal activity of amino derivatives of pyridazinone. Yakugaku Zasshi: Journal of the Pharmaceutical Society of Japan. 1987;107(10):819-822. DOI: 10.1248/yakushi1947.107.10_819. PMID: 3440925. View Source
